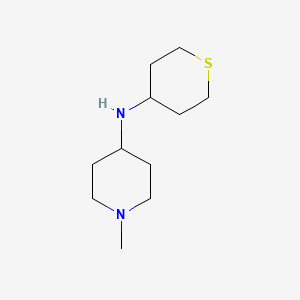
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile, also known as OQB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OQB belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. This compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and anti-inflammatory activity. It has also been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile in lab experiments is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation is the relatively low yield obtained through the synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile. One potential direction is the optimization of the synthesis method to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound could also be studied for its potential as a treatment for various inflammatory diseases, as well as its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Overall, this compound has shown promising pharmacological properties and is a potential candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile involves the reaction of 4-chlorobutanenitrile with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained through purification using column chromatography. The yield of this compound obtained through this method is typically around 50%.
Aplicaciones Científicas De Investigación
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been the subject of numerous studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c14-9-3-4-10-15-11-5-7-12-6-1-2-8-13(12)15/h12-13H,1-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNDORSIEYMORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)

![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)

![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)

![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)

